Zatebradine

Descripción general

Descripción

Zatebradine, also known as UL-FS-49, is a potent inhibitor of hyperpolarization-activated cyclic nucleotide-gated (HCN) channels . It blocks the slow inward current through human HCN1, HCN2, HCN3, and HCN4 channels . It is used as a bradycardic agent .

Synthesis Analysis

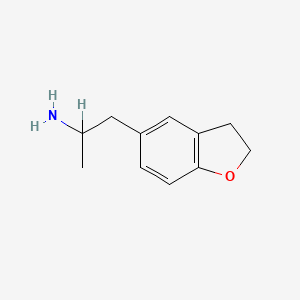

Zatebradine has been synthesized as part of a series of alkanol amine derivatives . The study designed and synthesized eight alkanol amine derivatives and assessed their effects on HCN channels .

Molecular Structure Analysis

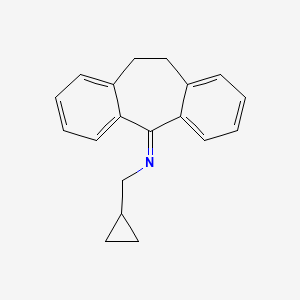

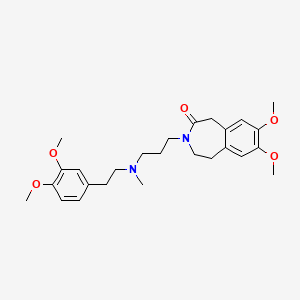

Zatebradine has a molecular weight of 456.57 and a formula of C26H36N2O5 . Its structure includes a benzazepinone ring system .

Chemical Reactions Analysis

Zatebradine is a potent inhibitor of HCN channels, blocking the slow inward current through these channels . It has been found to have a significant effect on the pacemaker current in rabbit sinoatrial node cells .

Physical And Chemical Properties Analysis

Zatebradine is an oil with a light brown to brown color . It has a molecular weight of 456.57 and a formula of C26H36N2O5 .

Aplicaciones Científicas De Investigación

Enhancing Baroreflex Sensitivity and Heart Rate Variability

Zatebradine, a bradycardic agent, was found to enhance baroreflex sensitivity (BRS) and heart rate variability (HRV) in rats early after myocardial infarction. This study indicates that zatebradine may have both peripheral and central effects, leading to an increase in vagal control of the heart rate, which has potential implications for the treatment of cardiovascular conditions (Krüger et al., 2000).

Effects on Retinal Rod Photoreceptors

Research on the effects of zatebradine on retinal rod photoreceptors suggests that it can influence the electrophysiological properties of these cells. The study found that zatebradine enhances bright-light-induced hyperpolarization of membrane potential in frog retinal rods and causes oscillations during the recovery phase of the membrane potential. This research provides insights into the potential effects of zatebradine on vision and its interactions with various ion channels in rod photoreceptors (Satoh & Yamada, 2002).

Cardiac Conduction and Repolarization

Zatebradine has been studied for its acute effects on cardiac conduction and repolarization. The research found that zatebradine selectively inhibits sinus node automaticity at low doses and influences atrioventricular (AV) nodal conduction, refractory periods, and repolarization in the atria and ventricles at higher doses. These findings highlight zatebradine's potential role in modifying cardiac electrophysiological properties (Sen et al., 2002).

Long-term Effects on Myocardial Infarction

Long-term administration of zatebradine in rats with experimental myocardial infarction showed a reduction in the intensity of necrotic changes in cardiac muscle. This suggests that zatebradine may have protective effects on the heart muscle under long-term treatment conditions, potentially influencing cardiac health following myocardial infarction (Tsorin et al., 2008).

Comparison with Other Bradycardic Agents

A study comparing zatebradine with other bradycardic agents like diltiazem and propranolol found distinct modifications in heart rate variability and QT-interval variability. This research provides valuable information on the differential impacts of these drugs on cardiac electrophysiology, potentially guiding their clinical use in treating arrhythmias (Yamabe et al., 2007).

Ischemia and Reperfusion-induced Arrhythmias

Zatebradine has been investigated for its effectiveness against ischemia and reperfusion-induced arrhythmias in dogs. The results suggest that zatebradine, by blocking the hyperpolarization-activated pacemaker current (I(f)), may have antiarrhythmic effects during ischemia, though it does not play a significant role in reperfusion-induced ventricular arrhythmias (Naito et al., 2000).

Intrinsic Autoregulation of Cardiac Output

In a study on rainbow trout, zatebradine was used to investigate the intrinsic autoregulation of cardiac output at different heart rates. The research found that zatebradine can effectively decrease heart rate without significant effects on the peripheral vasculature, suggesting its utility in studying cardiac function in vivo (Altimiras & Axelsson, 2004).

Blockade of Cardiac Pacemaker Current

The blockade of the cardiac pacemaker current (If) by zatebradine was investigated, providing insights into its mechanism of action. This research is significant in understanding how zatebradine influences cardiac pacemaking and rhythm regulation, with potential implications for treating cardiac disorders (van Bogaert & Pittoors, 2003).

Development of Zatebradine Analogues

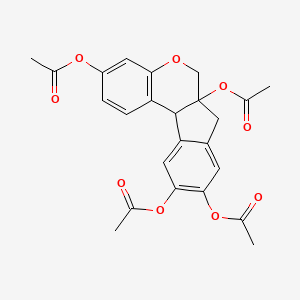

There has been research on the solid-phase synthesis of zatebradine analogues, aiming to create compounds with enhanced ability to modulate cardiac rhythm. This development of analogues could lead to new therapeutics for heart rate regulation (Bom et al., 2001).

Mecanismo De Acción

Propiedades

IUPAC Name |

3-[3-[2-(3,4-dimethoxyphenyl)ethyl-methylamino]propyl]-7,8-dimethoxy-2,5-dihydro-1H-3-benzazepin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H36N2O5/c1-27(13-9-19-7-8-22(30-2)23(15-19)31-3)11-6-12-28-14-10-20-16-24(32-4)25(33-5)17-21(20)18-26(28)29/h7-8,15-17H,6,9-14,18H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KEDQCFRVSHYKLR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CCCN1CCC2=CC(=C(C=C2CC1=O)OC)OC)CCC3=CC(=C(C=C3)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H36N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

91940-87-3 (hydrochloride) | |

| Record name | Zatebradine [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085175673 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID1048413 | |

| Record name | Zatebradine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1048413 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

456.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Zatebradine | |

CAS RN |

85175-67-3 | |

| Record name | Zatebradine [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085175673 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Zatebradine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1048413 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ZATEBRADINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TV27RY5876 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

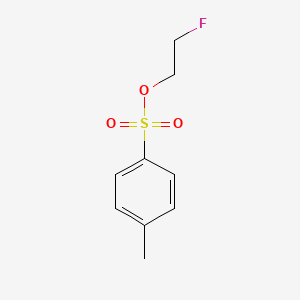

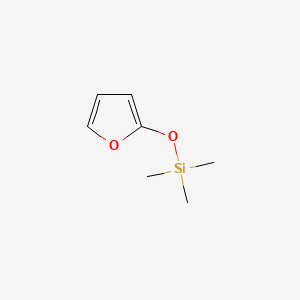

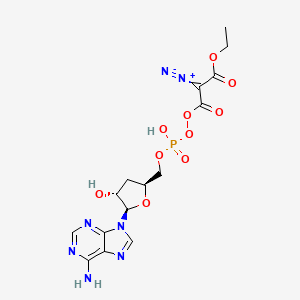

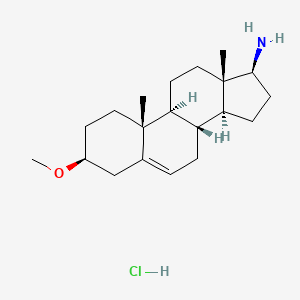

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![n|A-[4-(4-aminopiperidin-1-yl)-2-benzyl-4-oxobutanoyl]-n-[(3r,4s)-1-cyclohexyl-3,4-dihydroxy-6-(pyridin-2-yl)hexan-2-yl]-l-histidinamide acetate(1:1)](/img/structure/B1210365.png)